2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
This compound belongs to the class of 1,3,4-oxadiazole derivatives, which are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The structural core of this molecule includes:
- A 3,5-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring, contributing electron-donating methoxy groups that may enhance solubility or modulate electronic properties.
Properties
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-22-13-8-12(9-14(10-13)23-2)16-18-19-17(24-16)25-11-15(21)20-6-4-3-5-7-20/h8-10H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLSALATUIIVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a novel synthetic derivative that combines the bioactive moieties of oxadiazole and piperidine. This article reviews its biological activity based on recent studies, highlighting its pharmacological potential through various assays and molecular interactions.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been assessed through various experimental approaches, including in vitro assays to evaluate its antibacterial, antifungal, and enzyme inhibitory properties.
Antibacterial Activity
Studies indicate that the compound exhibits moderate to strong antibacterial activity against several bacterial strains. The following table summarizes the antibacterial efficacy against selected pathogens:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 32 |
| Bacillus subtilis | 18 | 16 |
| Escherichia coli | 12 | 64 |
| Staphylococcus aureus | 10 | 128 |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on key enzymes involved in various biological processes. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 50.2 |
| Urease | 12.4 |
These findings indicate that the compound may have implications in treating conditions related to cholinergic dysfunction and urease-related infections.
Case Studies
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these, the compound demonstrated promising results in both antibacterial and enzyme inhibition tests. The study utilized molecular docking simulations to elucidate the interactions of the compound with target enzymes, revealing key binding sites that contribute to its biological efficacy .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial cells and human enzymes. The oxadiazole moiety is known for its role in enhancing lipophilicity and facilitating membrane permeability, which may enhance its antibacterial properties. Additionally, the piperidine ring contributes to the overall stability and interaction profile of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights:
Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound likely enhances electron density compared to halogenated analogs (e.g., 2-chlorophenyl in ID C292-0107) or non-polar diphenyl derivatives . This could influence binding affinity in biological targets or photostability in agrochemical applications. Methoxy groups may improve solubility relative to chlorinated derivatives, as seen in oxadiazon, which uses a dichloro-isopropoxy substituent for herbicidal activity .
Amine Moiety Variations :
- The piperidine group in the target compound provides a rigid, aliphatic amine compared to the 4-phenylpiperazine in the 3-methoxyphenyl analog. Piperazine derivatives often exhibit enhanced solubility and receptor-binding versatility but may introduce metabolic instability .
Synthetic Accessibility :
- The diphenyl-oxazole analog (CAS 59716-73-3) achieves a 99% yield under optimized conditions, suggesting that similar protocols could be adapted for the target compound .
Biological Relevance: While the target compound lacks explicit bioactivity data, oxadiazole derivatives like oxadiazon and oxadiargyl demonstrate the importance of the oxadiazole core in agrochemicals, acting as inhibitors of protoporphyrinogen oxidase (PPO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
